Methyl 2-(4-bromophenyl)propanoate
Overview
Description
Methyl 2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H11BrO2. It is a methyl ester derivative of 2-(4-bromophenyl)propanoic acid. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-bromophenyl)propanoate can be synthesized through the esterification of 4-bromophenylacetic acid. The process involves the reaction of 4-bromophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-(4-substituted phenyl)propanoates.
Reduction: Formation of 2-(4-bromophenyl)propanol.
Oxidation: Formation of 2-(4-bromophenyl)propanoic acid or other oxidized derivatives.
Scientific Research Applications
Methyl 2-(4-bromophenyl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenyl)propanoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group in the compound play crucial roles in its reactivity and biological activity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)propanoate
- Methyl 2-(4-fluorophenyl)propanoate
- Methyl 2-(4-iodophenyl)propanoate
Uniqueness
Methyl 2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and other chemical reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 2-(4-bromophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacological research. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H11BrO2
- Molecular Weight : Approximately 243.1 g/mol
- Structural Features : The compound features a brominated phenyl group attached to a propanoate moiety, which significantly influences its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its unique structural characteristics, particularly the bromine atom and the ester functional group. These features facilitate various interactions with biological targets, including:
- Enzyme Interaction : The compound can act as a substrate in enzyme-catalyzed reactions, influencing metabolic pathways.
- Receptor Binding : It may interact with specific receptors within cells, potentially modulating signaling pathways critical for various physiological processes.
- Formation of Active Metabolites : Upon metabolic transformation, this compound can generate active metabolites that exhibit enhanced biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, derivatives of this compound were tested against the HepG2 cell line, revealing varying degrees of cytotoxicity. The following table summarizes the IC50 values obtained from these studies:
Compound | IC50 (µg/mL) | Activity Level |
---|---|---|
This compound | 28.399 | Moderate |
Sorafenib | 5.971 | High |
6a (2,3-Dimethyl phenyl derivative) | 13.004 | High |
The results indicate that while this compound exhibits some anticancer properties, it is less potent compared to established agents like Sorafenib .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Structural Feature | Biological Activity |
---|---|---|
Methyl 2-(4-chlorophenyl)propanoate | Chlorine instead of Bromine | Moderate activity |
Methyl 2-(4-fluorophenyl)propanoate | Fluorine instead of Bromine | Lower activity |
Methyl 2-(4-iodophenyl)propanoate | Iodine instead of Bromine | Higher lipophilicity |
The presence of the bromine atom in this compound is believed to enhance its chemical reactivity and potentially its biological efficacy compared to compounds with lighter halogens like chlorine or fluorine .
Case Studies and Research Findings
- Synthesis and Characterization : A study demonstrated the synthesis of this compound using ultrasound-assisted methods, which improved yield and reaction time compared to traditional synthesis techniques .
- In Silico Modeling : Computational studies have modeled the interaction of this compound with various biological targets, providing insights into its potential therapeutic applications and guiding further experimental investigations .
- Pharmacological Screening : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines, contributing valuable data towards its development as a potential anticancer agent .
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKRXZFJWFHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-46-8 | |
Record name | methyl 2-(4-bromophenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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